![molecular formula C12H18N2O B2507759 2-(4-aminophenyl)-N,N-diethylacetamide CAS No. 887479-45-0](/img/structure/B2507759.png)
2-(4-aminophenyl)-N,N-diethylacetamide
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Overview
Description
The compound “2-(4-aminophenyl)-N,N-diethylacetamide” is a derivative of 4-aminophenyl compounds . These compounds are often used in laboratory settings and have been studied for their potential applications in various fields .
Molecular Structure Analysis
While specific structural analysis for “2-(4-aminophenyl)-N,N-diethylacetamide” was not found, studies on similar compounds suggest that Density Functional Theory (DFT) can be used to study their molecular structures .
Scientific Research Applications
Medicinal Chemistry
The 2-phenethylamine motif, to which 4APEA belongs, plays a crucial role in medicinal chemistry. Open-chain, flexible alicyclic amine derivatives of this motif are found in key therapeutic targets. These compounds serve as medicinal chemistry hits and appealing screening compounds . Researchers continue to explore new bioactive 2-phenethylamines, making this area dynamic and promising.
Bio-Sensing Systems
In the realm of biosensors, 4APEA could find applications. For instance, portable bio-sensing systems using disposable bacterial-sensor chips have been designed to detect Staphylococcus aureus contamination in food and water samples. These systems leverage the unique properties of 4APEA to achieve rapid and selective detection .
Polymer and Material Science
As a potential monomer, 4APEA holds promise for polymers and advanced materials. Fermentation using genetically engineered Escherichia coli has been employed to produce 4APEA, achieving high yields. Researchers are exploring its use in creating novel materials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-aminophenyl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMITFYRHDQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N,N-diethylacetamide |
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